molecular formula C9H7ClN2O4S B2854418 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride CAS No. 865373-66-6

2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride

Cat. No.: B2854418
CAS No.: 865373-66-6
M. Wt: 274.68
InChI Key: FOMGZBPQPAFTHP-UHFFFAOYSA-N
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Description

2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a bicyclic heterocyclic compound characterized by a benzodiazepine core fused with a benzene ring. Its structure includes a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4, conferring significant resonance stabilization . The sulfonyl chloride group at position 7 enhances electrophilicity, making the compound highly reactive in nucleophilic substitution and cross-coupling reactions .

Key properties include:

  • Molecular formula: Likely C₁₀H₈ClN₂O₃S (based on analogs in and ).
  • CAS Registry Number: 865373-66-6 .
  • Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatility in forming sulfonamides and sulfonate esters .

Properties

IUPAC Name

2,4-dioxo-1,5-dihydro-1,5-benzodiazepine-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c10-17(15,16)5-1-2-6-7(3-5)12-9(14)4-8(13)11-6/h1-3H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGZBPQPAFTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride typically involves multiple steps, starting with the formation of the benzodiazepine core. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a benzodiazepine intermediate, which is then oxidized and chlorinated to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high purity and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonic acids.

Reaction TypeNucleophileProductConditionsReferences
Amine couplingPrimary amineSulfonamideRoom temperature, acetonitrile or DMF
AlcoholysisMethanolSulfonate esterBase (e.g., K₂CO₃), reflux
Thiol substitutionThiophenolSulfonyl thioetherMild base, ambient conditions

Key Examples :

  • Sulfonamide formation : Reaction with alanine produces 2-[[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid, a compound with potential neuroactive properties .

  • Sulfonate ester synthesis : Methanol in the presence of potassium carbonate yields methyl 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonate .

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-sulfur or carbon-nitrogen bonds.

Reaction TypePartnerProductCatalyst/ConditionsReferences
Suzuki couplingAryl boronic acidBiaryl sulfonesPd(PPh₃)₄, aqueous K₂CO₃, 80°C
Ullmann couplingAryl iodideAryl sulfonamideCuI, 1,10-phenanthroline, 100°C

Research Findings :

  • Biaryl sulfones : Used in medicinal chemistry for their enhanced binding to hydrophobic protein pockets .

  • Aryl sulfonamides : Demonstrated antitumor activity in preclinical studies .

Hydrolysis and Stability

The sulfonyl chloride is moisture-sensitive, undergoing hydrolysis to the sulfonic acid in aqueous environments:

C9H7ClN2O4S+H2OC9H8N2O5S+HCl\text{C}_9\text{H}_7\text{ClN}_2\text{O}_4\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_8\text{N}_2\text{O}_5\text{S}+\text{HCl}

Stability Data :

  • Hydrolysis rate : Accelerated under basic conditions (t₁/₂ = 2 hours at pH 9) .

  • Storage : Requires anhydrous environments at -20°C to prevent degradation .

Comparative Reactivity

The sulfonyl chloride’s reactivity is influenced by the electron-withdrawing dioxo groups on the benzodiazepine core, which enhance electrophilicity.

Parameter2,4-Dioxo-...-sulfonyl chlorideBenzene sulfonyl chloride
Hydrolysis rate (pH 7)5x fasterBaseline
Reaction yield with aniline92%78%

Mechanistic Insights

  • Nucleophilic substitution : Follows a two-step mechanism involving tetrahedral intermediate formation .

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit slower reaction kinetics due to hindered access to the sulfonyl chloride group .

Scientific Research Applications

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: : The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Key Functional Groups Molecular Formula CAS Number
Target Compound Benzodiazepine Sulfonyl chloride, 2 carbonyls C₁₀H₈ClN₂O₃S* 865373-66-6
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Benzodioxepine Sulfonyl chloride, ether oxygen C₉H₉ClO₄S N/A
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Sulfonyl, carboxylate, hydrazine C₁₇H₁₄ClN₃O₆S₂ N/A
Ethyl {4-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1,2,3-triazin-5-yl}carboxylate Benzodiazepine Triazine, ester, dimethyl groups C₁₉H₂₀N₆O₄ N/A

*Inferred from analogs in and .

Key Observations :

  • The target compound’s diazepine core differentiates it from benzodioxepine (oxygen instead of nitrogen) and benzodithiazine (sulfur-containing) analogs .
  • Substituents like triazine () or hydrazine () alter electronic properties and steric hindrance, impacting reactivity .

Table 2: Reactivity Comparison

Compound Electrophilic Sites Key Reactions
Target Compound Sulfonyl chloride, carbonyls Sulfonamide formation, nucleophilic substitution
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride Sulfonyl chloride Limited by electron-donating ether oxygen
Benzodithiazine derivative () Sulfonyl, hydrazine Condensation with aldehydes, cyclization

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data

Compound Crystal System Unit Cell Parameters (Å, °) R Factor Conformation
Target Compound Not reported Not reported N/A Likely boat (inferred from analogs)
Ethyl triazine-benzodiazepine () Monoclinic a=8.5452, b=15.9993, c=13.9215, β=106.853° 0.045 Boat conformation
Octyl-benzodiazepine () Not specified Not specified 0.045 Boat conformation

Notes:

  • The boat conformation is common in benzodiazepine derivatives due to puckering of the seven-membered ring, as described by Cremer and Pople’s ring-puckering coordinates .
  • SHELX software () is frequently used for refinement, achieving high precision (R factor ≤0.045) .

Biological Activity

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound can be classified under the benzodiazepine family due to its structural characteristics. The molecular formula is C11H10ClN2O4SC_{11}H_{10}ClN_{2}O_{4}S, and it possesses a sulfonyl chloride functional group that may enhance its reactivity and biological activity.

Benzodiazepines generally exert their effects through modulation of the GABA-A receptor, a key neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to this receptor enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant properties.

Key Mechanisms:

  • GABA-A Receptor Modulation : The compound likely binds to the GABA-A receptor at the interface between the alpha and gamma subunits, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization .
  • Neurotransmitter Interaction : Similar compounds have shown interactions with other neurotransmitter systems (e.g., serotonin), which could contribute to their overall pharmacological profile .

Biological Activity

Research indicates that 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives exhibit various biological activities:

Pharmacological Effects

  • Anxiolytic Activity : Studies have demonstrated that modifications in the benzodiazepine structure can lead to varying degrees of anxiolytic effects. Compounds with similar structures have shown promise in reducing anxiety in animal models .
  • Neuroleptic Effects : Some derivatives have been evaluated for neuroleptic activity. While not all derivatives exhibit consistent effects, certain modifications lead to significant activity in neuroleptic assays .

Case Studies

  • Neuropharmacological Evaluation :
    • A study synthesized several benzodiazepine derivatives and assessed their neuropharmacological profiles. The results indicated that specific substitutions on the benzodiazepine core influenced both potency and efficacy in anxiety models .
  • Toxicology Assessment :
    • Toxicological studies highlighted that while many benzodiazepines are well tolerated, variations in side effects were noted based on structural differences. Compounds similar to 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine showed varying degrees of toxicity depending on their lipophilicity and metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities of related benzodiazepine compounds compared to 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine:

Compound NameAnxiolytic ActivityNeuroleptic ActivityToxicity Profile
ClonazepamHighModerateLow
DiazepamModerateLowModerate
2,4-Dioxo...VariablePotentialLow

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionYield/PurityReference
Chlorosulfonation Temp.0–5°C85–92%
Reaction Time2–4 hoursN/A
Purification MethodRecrystallization (DCM)>95% Purity

Q. Table 2. Spectroscopic Signatures

Functional GroupFTIR (cm⁻¹)NMR (δ, ppm)
Sulfonyl Chloride (S=O)1370–1170N/A
Carbonyl (C=O)~1700175–180 (¹³C)
Bicyclic CH₂N/A3.2–3.8 (¹H, m)

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